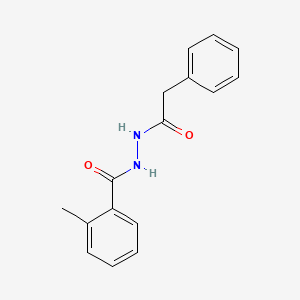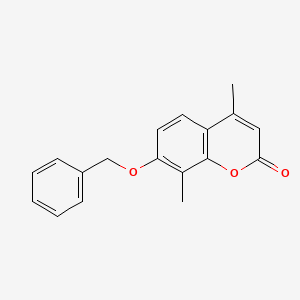![molecular formula C12H9N3O2 B5746286 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as MPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
科学的研究の応用
2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has shown potential applications in various scientific research fields. One of the most significant applications of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammation. 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the progression of Alzheimer's disease. Additionally, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine involves the inhibition of various enzymes and pathways involved in disease progression. In the case of cancer, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. It also inhibits angiogenesis by blocking the VEGF pathway. In the case of Alzheimer's disease, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. Additionally, 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In vivo studies have shown that 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has low toxicity and is well-tolerated, making it a promising candidate for further development.
実験室実験の利点と制限
The advantages of using 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its potential applications in various scientific research fields, its low toxicity, and its well-tolerated nature. However, the limitations of using 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high cost of synthesis, the need for specialized equipment and expertise, and the limited availability of the compound.
将来の方向性
There are several future directions for the research and development of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of the potential applications of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine in other scientific research fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported using different methods. One of the most commonly used methods involves the reaction of 2-methyl-3-furoic acid hydrazide with pyridine-2-carbaldehyde in the presence of phosphorus oxychloride. This reaction results in the formation of the desired compound with a yield of around 70%. Other methods involve the use of different reagents and catalysts, such as sodium nitrite and copper (II) sulfate, to achieve the synthesis of 2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine.
特性
IUPAC Name |
5-(2-methylfuran-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-9(5-7-16-8)12-14-11(15-17-12)10-4-2-3-6-13-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRWFTBQORSHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)

![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
